molecular formula C15H4Cl5F3N2O B2789050 6,7-Dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline CAS No. 478040-16-3

6,7-Dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline

Cat. No. B2789050
CAS RN: 478040-16-3
M. Wt: 462.46
InChI Key: PVLMPIRXGPECEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline, also known as DTPTQ, is a synthetic compound with a wide range of applications in scientific research. It is mainly used as an insecticide and herbicide, but it has also been studied for its potential uses in the medical field. This compound has been the subject of numerous studies due to its unique chemical structure and potential therapeutic effects.

Scientific Research Applications

6,7-dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline has a variety of applications in scientific research. It is mainly used as an insecticide and herbicide, but it has also been studied for its potential uses in the medical field. For example, it has been investigated for its potential as a therapeutic agent for the treatment of certain types of cancer. It has also been studied for its potential to act as a fungicide and for its ability to inhibit the growth of certain bacteria and fungi.

Mechanism of Action

The mechanism of action of 6,7-dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline is not yet fully understood. However, it is believed that the compound binds to certain enzymes and proteins in the target organism, which disrupts the normal functioning of the organism. This disruption can lead to the death of the organism or the inhibition of its growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6,7-dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline are still being studied. However, it has been shown to have a variety of effects on the target organism, including the inhibition of cell growth, disruption of metabolic pathways, and the induction of apoptosis. It has also been shown to have an effect on the immune system, as it has been found to inhibit the production of certain cytokines and chemokines.

Advantages and Limitations for Lab Experiments

The advantages of using 6,7-dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline for laboratory experiments include its relatively low cost, its wide range of applications, and its ability to be synthesized in a relatively simple process. However, there are also some limitations to its use. For example, it is not very stable in aqueous solutions and can be degraded by light and heat. It is also toxic to humans and should be handled with care.

Future Directions

There are a number of potential future directions for 6,7-dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline. These include further investigations into its potential therapeutic applications, such as its use as an anti-cancer agent or as an anti-fungal agent. It could also be studied for its potential to act as an insect repellent or as a pesticide. Additionally, its mechanism of action could be further explored to better understand how it affects the target organism. Finally, its stability in aqueous solutions could be improved to make it more suitable for laboratory experiments.

Synthesis Methods

The synthesis of 6,7-dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline is a complex process that requires several steps. The first step involves the reaction of 4-chloro-2,6-dinitrobenzene with trifluoromethanesulfonic anhydride. This reaction results in the formation of 4-chloro-2,6-dinitro-3-(trifluoromethyl)benzene. This intermediate is then reacted with 2,4,6-trichlorophenol in the presence of a base to form 6,7-dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline.

properties

IUPAC Name

6,7-dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H4Cl5F3N2O/c16-5-1-8(19)12(9(20)2-5)26-14-13(15(21,22)23)24-10-3-6(17)7(18)4-11(10)25-14/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLMPIRXGPECEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H4Cl5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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